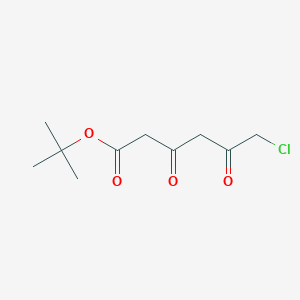
Ethylhexyl isostearate
描述
Ethylhexyl isostearate is an ester derived from the reaction between isooctadecanoic acid and 2-ethylhexanol. It is widely used in the cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is known for its ability to enhance the texture and spreadability of cosmetic formulations .
准备方法
Synthetic Routes and Reaction Conditions: Ethylhexyl isostearate is synthesized through an esterification reaction between isooctadecanoic acid and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed into the system. The reaction mixture is heated to maintain the reflux conditions, and the water formed is continuously removed. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Ethylhexyl isostearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecanoic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.
Major Products Formed:
Hydrolysis: Isooctadecanoic acid, 2-ethylhexanol.
Transesterification: New ester (e.g., methyl isostearate, ethyl isostearate), alcohol (e.g., methanol, ethanol).
科学研究应用
Ethylhexyl isostearate has a wide range of applications in scientific research and industry:
Cosmetic Industry: Used as an emollient in skincare products, sunscreens, and makeup formulations to improve texture and spreadability.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations, enhancing the delivery and absorption of drugs through the skin.
Chemical Research: Utilized in the synthesis of other esters and as a model compound for studying esterification and transesterification reactions.
作用机制
Ethylhexyl isostearate functions primarily as an emollient by forming a protective layer on the skin’s surface. This layer helps to retain moisture, preventing water loss and keeping the skin hydrated and supple. The compound’s long hydrocarbon chains contribute to its ability to create a smooth and non-greasy texture on the skin . Additionally, its ester bond allows for easy hydrolysis, facilitating the release of its constituent alcohol and acid, which can further interact with the skin .
相似化合物的比较
Ethylhexyl stearate: Another ester used in cosmetics with similar emollient properties but derived from stearic acid instead of isooctadecanoic acid.
Isopropyl myristate: A commonly used ester in cosmetics and pharmaceuticals, known for its excellent skin absorption properties.
Cetearyl ethylhexanoate: An ester used in skincare products for its emollient and conditioning properties.
Uniqueness: Ethylhexyl isostearate is unique due to its specific combination of isooctadecanoic acid and 2-ethylhexanol, which provides a balance of emollient properties and skin compatibility. Its ability to enhance the texture and spreadability of formulations while maintaining a non-greasy feel makes it particularly valuable in the cosmetic industry .
属性
IUPAC Name |
2-ethylhexyl 16-methylheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-5-7-21-25(6-2)23-28-26(27)22-19-17-15-13-11-9-8-10-12-14-16-18-20-24(3)4/h24-25H,5-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJNCHUFWULBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81897-25-8 | |
| Record name | Ethylhexyl isostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081897258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLHEXYL ISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z37I6ZS2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)


![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)


![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)


![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)


